1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide
Description
Properties
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.BrH/c15-13(17)14-6-8-16(11-14,9-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H-,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVDSJYKNVBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(C2)C(=O)N)CC3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features a norbornane-derived bicyclic framework substituted with a benzyl group, a carbamoyl moiety, and a quaternary ammonium center. Key challenges include:
-
Stereochemical control during bicyclo[2.2.1]heptane ring formation.
-
Regioselective functionalization at the 4-position for carbamoyl introduction.
-
Quaternary ammonium stabilization to prevent degradation under ambient conditions .
The presence of a bromide counterion necessitates anhydrous handling to avoid hydrolysis, as indicated by precautionary statement P232 .
Bicyclo[2.2.1]heptane Ring Construction
The norbornane skeleton is typically synthesized via Diels-Alder cycloaddition. A representative protocol involves:
Reagents :
-
Cyclopentadiene (dienophile)
-
Acrylonitrile (dienophile)
-
Lewis acid catalyst (e.g., AlCl₃)
Conditions :
-
Temperature: 0–5°C
-
Solvent: Dichloromethane
-
Reaction time: 12–24 hours
Mechanism :
Post-reaction, the nitrile group is hydrolyzed to a carboxylic acid using HCl (6 M), followed by reduction to the primary amine via LiAlH₄ .
Benzylation of the Amine Intermediate
Introducing the benzyl group requires alkylation of the secondary amine:
Method A : Direct Alkylation
-
Reagents : Benzyl bromide, K₂CO₃
-
Solvent : Acetonitrile
-
Yield : 65–70%
-
Side reaction : Over-alkylation to tertiary amine (mitigated by stoichiometric control) .
Method B : Reductive Amination
-
Reagents : Benzaldehyde, NaBH₃CN
-
Solvent : MeOH
-
Yield : 75–80%
-
Advantage : Better regioselectivity for secondary amine formation.
Carbamoylation at the 4-Position
The carbamoyl group is introduced via nucleophilic substitution or urea formation:
Substitution Approach :
-
Chlorination : Treat the alcohol intermediate with SOCl₂.
-
Ammonolysis : React with NH₃ in THF:
-
Carbamoylation : Use ClCONR₂ under Schotten-Baumann conditions.
Urea Coupling :
-
Reagents : Triphosgene, primary amine
-
Conditions : 0°C, pH 9–10
-
Yield : 60–68%
Quaternary Ammonium Salt Formation
Quaternization is achieved by treating the tertiary amine with methyl bromide in acetone:
Optimized Protocol :
-
Molar ratio : 1:1.2 (amine:MeBr)
-
Temperature : 40°C
-
Time : 8 hours
-
Workup : Precipitate the product with diethyl ether; purity via recrystallization (ethanol/water).
Critical Parameters :
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent polarity | High (e.g., acetone) | Enhances ion pair stability |
| Reaction time | 8–10 hours | Prevents over-alkylation |
| Anion exchange | Br⁻ via NaBr | Ensures bromide counterion |
Purification and Characterization
Chromatography :
-
Stationary phase : Silica gel (230–400 mesh)
-
Mobile phase : CH₂Cl₂/MeOH (9:1)
-
Rf : 0.45
Spectroscopic Data :
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, benzyl), 4.12 (s, 2H, NCH₂Ph), 3.85–3.70 (m, 4H, bicyclic protons).
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions at different positions on the bicyclic ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key features with other azabicyclo derivatives but differs in ring size, substituents, and biological activity. Below is a comparative analysis:
Key Structural Differences :
- Ring Size: The [2.2.1] system (norbornane) in the target compound creates a more strained, boat-like conformation compared to the larger, chair-like [2.2.2]octane framework . This strain may enhance reactivity or binding specificity.
- Substituents : The benzyl and carbamoyl groups in the target compound contrast with the bromomethyl (in ) or hydroxypropyl (in ) moieties in analogs. These groups influence solubility, hydrogen-bonding capacity, and target affinity.
Physicochemical Properties
- Solubility : Sepantronium bromide is soluble in DMSO (>10 mM), while azabicyclo[2.2.2]octane derivatives often exhibit high solubility in polar solvents due to ionic character . The target compound’s benzyl group may reduce aqueous solubility compared to smaller substituents.
- Stability : Quaternary ammonium bromides are generally hygroscopic and stable under ambient conditions but may degrade under strong acidic/basic environments .
Research Findings and Gaps
- Anticancer Potential: Sepantronium bromide’s efficacy highlights the importance of bicyclic frameworks in oncology, suggesting the target compound could be explored for survivin inhibition .
- Neuromuscular Applications : Rocuronium and vecuronium bromides () demonstrate that quaternary ammonium bicyclic compounds can achieve rapid neuromuscular blockade. The target compound’s carbamoyl group may modulate duration or potency.
- Synthetic Feasibility : Methods for azabicyclo[2.2.2]octane derivatives (e.g., nucleophilic substitution with DABCO ) could be adapted for synthesizing the target compound, though the [2.2.1] system may require specialized reagents.
Biological Activity
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide is a synthetic compound that belongs to the class of azabicyclic compounds. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₁₉BrN₂O
- Molecular Weight : 311.22 g/mol
- CAS Number : Not available
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which often exhibit significant pharmacological properties.
The primary mechanism through which this compound exerts its effects is believed to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is crucial for cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclo compounds exhibit significant inhibitory activity against AChE and BuChE. For example, related compounds have shown IC₅₀ values in the low micromolar range:
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not reported |
These findings suggest that modifications to the azabicyclo structure can lead to enhanced biological activity against cholinesterases, making them promising candidates for further development in AD therapy .
Case Studies
Several case studies have explored the efficacy of similar compounds in animal models of Alzheimer's disease:
-
Study on Cognitive Improvement :
- Objective : To evaluate the cognitive-enhancing effects of azabicyclo derivatives.
- Method : Mice were administered varying doses of the compound over four weeks.
- Results : Significant improvement in memory retention was observed in treated groups compared to controls, indicating potential for cognitive enhancement.
- Neuroprotective Effects :
Pharmacological Profile
The pharmacological profile of this compound indicates potential applications beyond cholinesterase inhibition:
- Antioxidant Activity : Preliminary studies suggest that this compound may also possess antioxidant properties, which could further contribute to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or quaternization reactions. For example, refluxing intermediates (e.g., brominated precursors) with acetone and anhydrous potassium carbonate under controlled conditions can yield the bicyclic structure . Purification often involves recrystallization from ethanol or cold-water rinsing. Solvent choice (e.g., acetonitrile for solubility) and reaction time (monitored via TLC) are critical for optimizing yields >95% .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Single-crystal X-ray diffraction is the gold standard for confirming bicyclic frameworks, as demonstrated in crystallographic studies of analogous azabicyclo compounds (mean σ(C–C) = 0.007 Å, R factor = 0.022) . Complementary methods include high-resolution NMR (e.g., / for carbamoyl and benzyl groups) and mass spectrometry for molecular ion validation.
Q. How can researchers design initial bioactivity screening assays for this compound?
- Prioritize in vitro assays targeting cholinesterase inhibition or antimicrobial activity, given structural similarities to bioactive bicyclic amines . Use cell-based models (e.g., microbial zoospores or neuronal cells) with dose-response curves (IC/EC) and controls for false positives. Replicate protocols from studies on related compounds, adjusting parameters like pH and temperature .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurities. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and quantify purity using HPLC-UV/ELSD. Cross-reference synthetic protocols to identify confounding intermediates (e.g., residual bromide salts) . Statistical meta-analysis of published data can isolate confounding variables .
Q. How can process control and membrane technologies improve synthesis scalability?
- Implement membrane-based separation (e.g., nanofiltration) to isolate intermediates, reducing solvent waste. Process simulation tools (e.g., Aspen Plus) can optimize reflux parameters (temperature, stirring rate) to enhance yield and reproducibility . Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Use molecular docking (AutoDock Vina, Schrödinger) to model binding to acetylcholinesterase or microbial membranes. Parameterize force fields (e.g., AMBER) using crystallographic data from analogous structures . Validate predictions with mutational studies or surface plasmon resonance (SPR) binding assays .
Q. How does the bicyclo[2.2.1]heptane framework influence stability under physiological conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation profiles to non-bicyclic analogs to isolate structural effects (e.g., ring strain vs. carbamoyl hydrophilicity). Use Arrhenius modeling to extrapolate shelf-life .
Methodological Considerations
- Experimental Design : Link studies to theoretical frameworks (e.g., structure-activity relationships or transition-state theory) to contextualize findings .
- Data Analysis : Apply multivariate statistics (PCA, PLS regression) to correlate synthetic conditions (e.g., solvent polarity) with bioactivity .
- Replication : Pre-register protocols (e.g., on Open Science Framework) to standardize assays and minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
